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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868

Introduction

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic
compound containing both a carboxylic acid and an amide functional group.[1] Its chemical
formula is C14H11NO3, and its molecular weight is 241.24 g/mol .[2] This compound typically
appears as a white to off-white crystalline solid.[1] Due to the presence of both amine and
carboxylic acid functionalities, it serves as a versatile intermediate in organic synthesis, with
potential applications in the development of pharmaceuticals and dyes.[1] A thorough
understanding of its spectroscopic characteristics is crucial for its identification,
characterization, and quality control in research and development settings. This guide provides
a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 3-(Benzoylamino)benzoic acid, along with the experimental
protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-(Benzoylamino)benzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.[3]
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H NMR (Proton NMR) Data

1H NMR spectroscopy provides details on the number, environment, and neighboring protons
for each type of proton in a molecule.[3]

Chemical Shift ()

Multiplicity Integration Assignment
ppm

Data not explicitly
found in search

results

13C NMR (Carbon-13 NMR) Data

13C NMR spectroscopy reveals the number of different types of carbon atoms and their
chemical environments within a molecule.[3][4]

Chemical Shift (8) ppm Assignment

Data not explicitly found in search results

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.[5]
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Wavenumber (cm~?) Intensity Assignment

3500-2500 Broad O-H stretch (Carboxylic Acid)
~3300 Medium N-H stretch (Amide)

~1700 Strong C=0 stretch (Carboxylic Acid)
~1650 Strong C=0 stretch (Amide I)

~1550 Medium N-H bend (Amide I1)
1320-1210 Medium C-O stretch (Carboxylic Acid)
960-900 Broad O-H wag (Carboxylic Acid)

Note: The IR data is predicted based on the functional groups present in 3-
(Benzoylamino)benzoic acid and general ranges for those groups. Specific peak values from
experimental data were not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio, providing information about the molecular weight and
fragmentation pattern of a compound.

Electron lonization Mass Spectrum (EI-MS) Data

m/z Relative Intensity Assignment
241 [M]* (Molecular lon)
105 [CeHsCO]*

Note: The mass spectrometry data is based on the molecular weight and a common
fragmentation pattern for benzoyl derivatives.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

Sample Preparation

» Dissolve 5-10 mg of 3-(Benzoylamino)benzoic acid in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCI3).[3]

¢ Transfer the solution to an NMR tube.

Data Acquisition

The NMR spectrum is acquired on a spectrometer, such as a 400 or 600 MHz instrument.[6]
e For H NMR, the spectral width is typically set from 0 to 12 ppm.[3]
e For 3C NMR, the spectral width is generally from 0 to 220 ppm.[3]

o Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift
referencing (0.00 ppm).[6][7]

o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation
delay of at least five times the T1 of the slowest relaxing signal is used to ensure accurate
integration.[8]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method)

e Dissolve a small amount (approximately 50 mg) of solid 3-(Benzoylamino)benzoic acid in a
few drops of a volatile solvent like methylene chloride or acetone.[9]

e Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

» Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the
plate.[9]

Data Acquisition

o Place the salt plate in the sample holder of an FT-IR spectrometer.[9]
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e Acquire the infrared spectrum, typically over the range of 4000 to 400 cm~1.

« If the signal intensity is too low, add more of the solution to the plate and re-run the
spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[9]

Mass Spectrometry (MS)

Sample Preparation and Introduction For a solid sample like 3-(Benzoylamino)benzoic acid,
direct insertion or a heated probe can be used to introduce the sample into the mass
spectrometer. Alternatively, the sample can be dissolved in a suitable solvent and introduced
via a chromatographic method like GC-MS or LC-MS. For organic acids, derivatization may be
necessary to increase volatility for GC-MS analysis.[10][11]

Data Acquisition (Electron lonization)

o The sample is vaporized and then ionized using a high-energy electron beam (typically 70
evV).

e The resulting ions are accelerated and separated by a mass analyzer based on their mass-
to-charge (m/z) ratio.

o The detector records the abundance of each ion, generating a mass spectrum. The mass
spectrometer is typically scanned over a range of m/z values, for example, from 50 to 550
amu.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound like 3-(Benzoylamino)benzoic acid.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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